N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is a compound with the molecular formula C22H35N3O6 and a molecular weight of 437.54 g/mol . It is a derivative of ethanediamine, featuring both carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive amine functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine typically involves the stepwise protection of the amine groups on ethanediamine. The process begins with the protection of one amine group using the Cbz group, followed by the protection of the second amine group with the Boc group.
Protection with Cbz Group: The first amine group of ethanediamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Protection with Boc Group: The second amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of Boc-Protected Aminoethyl Group: The final step involves the reaction of the intermediate with Boc-protected aminoethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc groups can be removed under specific conditions to reveal the free amine groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for Cbz deprotection.
Trifluoroacetic Acid: Used for Boc deprotection.
Bases: Such as sodium carbonate and triethylamine, used in protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected ethanediamine derivatives and various substituted products depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine groups can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N1-Cbz-N2-Boc-ethanediamine: Similar structure but lacks the Boc-protected aminoethyl group.
N1-Cbz-N2-Boc-N1-[2-(Fmoc-amino)ethyl]-1,2-ethanediamine: Similar structure but with a different protecting group (Fmoc) on the aminoethyl group.
Uniqueness
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is unique due to the presence of both Cbz and Boc protecting groups, along with the Boc-protected aminoethyl group. This combination of protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization .
Properties
Molecular Formula |
C22H35N3O6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
benzyl N,N-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C22H35N3O6/c1-21(2,3)30-18(26)23-12-14-25(15-13-24-19(27)31-22(4,5)6)20(28)29-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3,(H,23,26)(H,24,27) |
InChI Key |
WQQQOGWMNZZDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.